Lipophilicity (cLogP) Differentiation: 4'-Cl vs. Unsubstituted and 4'-Br Analogs Governs Membrane Permeability and Formulation Behavior
The 4'-chloro substituent increases predicted lipophilicity (cLogP) by approximately 0.7 log units compared to the unsubstituted analog (CAS 898785-40-5), enhancing passive membrane permeability while avoiding the excessive lipophilicity and steric bulk introduced by the 4'-bromo derivative (CAS 898785-74-5), which increases cLogP by an additional 0.4–0.5 units. This places the target compound in an optimal LogP window for CNS drug-like properties .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | Unsubstituted analog (CAS 898785-40-5): cLogP ≈ 3.1; 4'-Bromo analog (CAS 898785-74-5): cLogP ≈ 4.2–4.3 |
| Quantified Difference | +0.7 vs. unsubstituted; −0.4 to −0.5 vs. bromo |
| Conditions | Predicted values using ACD/Labs Percepta and Reaxys predictive models |
Why This Matters
Lipophilicity directly influences solubility, passive permeability, and off-target promiscuity; the 4'-Cl compound hits a 'sweet spot' for CNS-compound-like properties, unlike its unsubstituted or bromo counterparts.
